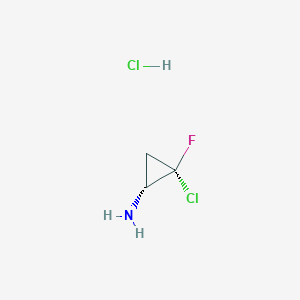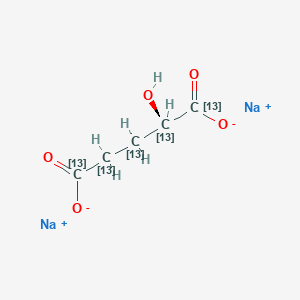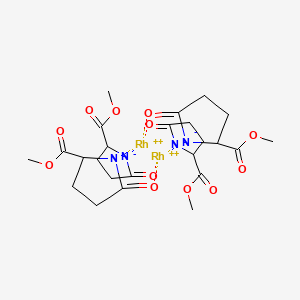
2-Bromo-3-cyclohexyl-prop-2-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-cyclohexyl-prop-2-EN-1-OL is an organic compound with the molecular formula C9H15BrO It is a brominated alcohol that features a cyclohexyl group attached to a prop-2-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyclohexyl-prop-2-EN-1-OL typically involves the bromination of 3-cyclohexyl-prop-2-en-1-ol. One common method is to react 3-cyclohexyl-prop-2-en-1-ol with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyclohexyl-prop-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Cyclohexyl-prop-2-en-1-one or cyclohexyl-prop-2-en-1-al.
Reduction: 3-Cyclohexyl-prop-2-en-1-ol.
Substitution: 2-Azido-3-cyclohexyl-prop-2-EN-1-OL or 2-Thiocyanato-3-cyclohexyl-prop-2-EN-1-OL.
Scientific Research Applications
2-Bromo-3-cyclohexyl-prop-2-EN-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyclohexyl-prop-2-EN-1-OL involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-cyclohexen-1-ol
- 2-Bromo-3-phenyl-prop-2-EN-1-OL
- 2-Chloro-3-cyclohexyl-prop-2-EN-1-OL
Uniqueness
2-Bromo-3-cyclohexyl-prop-2-EN-1-OL is unique due to its specific combination of a bromine atom and a cyclohexyl group attached to a prop-2-en-1-ol backbone.
Properties
CAS No. |
127652-85-1 |
|---|---|
Molecular Formula |
C9H15BrO |
Molecular Weight |
219.12 g/mol |
IUPAC Name |
2-bromo-3-cyclohexylprop-2-en-1-ol |
InChI |
InChI=1S/C9H15BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h6,8,11H,1-5,7H2 |
InChI Key |
KDUQCNNBLUIICP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C=C(CO)Br |
Canonical SMILES |
C1CCC(CC1)C=C(CO)Br |
Synonyms |
2-BROMO-3-CYCLOHEXYL-PROP-2-EN-1-OL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


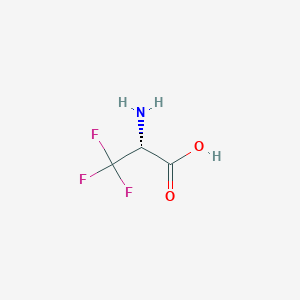

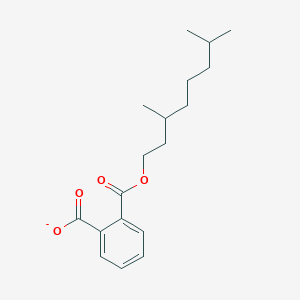
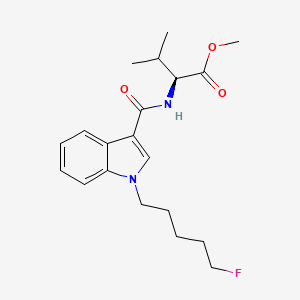
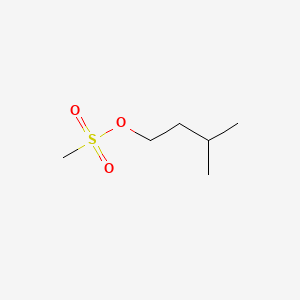
![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)
![2-[(1E,3Z)-1,3-Pentadien-1-yl]-1,3-benzothiazole](/img/structure/B1148264.png)
